DHPA vs. D-eritadenine: Comparative Antiparasitic Potency Against Cryptosporidium parvum
In a direct head-to-head study evaluating antiparasitic efficacy against Cryptosporidium parvum, (S)-DHPA exhibited an IC50 of 24 μM, whereas the comparator D-eritadenine demonstrated substantially higher potency with an IC50 of 30 nM [1]. This represents an 800-fold difference in activity between these two SAHH-targeting adenosine analogues.
| Evidence Dimension | Growth inhibition of Cryptosporidium parvum (IC50) |
|---|---|
| Target Compound Data | 24 μM (5 μg/mL) |
| Comparator Or Baseline | D-eritadenine: 30 nM (8.3 ng/mL) |
| Quantified Difference | 800-fold higher potency for D-eritadenine |
| Conditions | In vitro culture; recombinant SAHH enzyme inhibition assay |
Why This Matters
This stark potency differential is critical for assay design and drug development, as DHPA requires a ~1000-fold higher concentration to achieve the same antiparasitic effect, impacting experimental costs and physiological relevance.
- [1] Ctrnáctá V, Fritzler JM, Šurinová M, Hrdý I, Zhu G, Stejskal F. Efficacy of S-adenosylhomocysteine hydrolase inhibitors, D-eritadenine and (S)-DHPA, against the growth of Cryptosporidium parvum in vitro. Exp Parasitol. 2010 Oct;126(2):113-6. View Source
